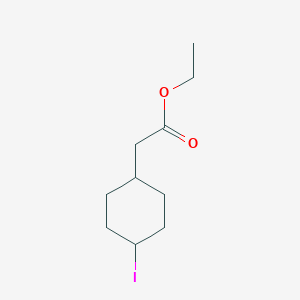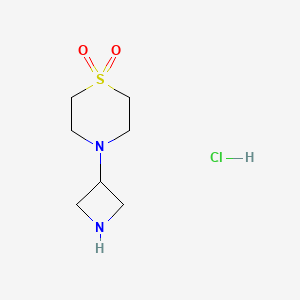
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride
Descripción general
Descripción
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the empirical formula C7H14N2O2S · 2HCl . It has a molecular weight of 263.19 . This compound is a heterocyclic building block .
Molecular Structure Analysis
The SMILES string of this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . The InChI key is AXHOLMAQHXNIGR-UHFFFAOYSA-N . These identifiers provide a way to represent the molecule’s structure in a textual format.Aplicaciones Científicas De Investigación
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine and its 1,1-dioxide variants, including structures akin to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, serve as critical building blocks in medicinal chemistry. These compounds, particularly when incorporated into bridged bicyclic thiomorpholines, have shown promising biological profiles, making them valuable for developing new therapeutic agents. The synthesis of these heterocycles from cost-effective starting materials highlights their potential for broad applications in drug discovery and development (Walker & Rogier, 2013).
Antimicrobial Activity
Thiomorpholine derivatives, including those related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, have been explored for their antimicrobial properties. The synthesis of novel 1,4-disubstituted 1,2,3-triazoles using thiomorpholine scaffolds and their subsequent evaluation against various microbial strains have demonstrated significant antibacterial activity. This research underscores the potential of thiomorpholine derivatives as a basis for developing new antimicrobial agents (Battula et al., 2016).
Synthesis of Azetidinone Analogues
Research into the synthesis of azetidinone analogues, including those structurally related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, has led to the development of compounds with potential antimicrobial and antitubercular activities. These studies not only contribute to the understanding of the chemical properties of such compounds but also pave the way for their application in treating infectious diseases (Chandrashekaraiah et al., 2014).
Reactivity and Synthesis of Derivatives
Investigations into the reactivity of unsubstituted and alkyl-substituted thiomorpholines have facilitated the synthesis of a variety of derivatives, including amines, oxides, and sulfones. These studies are crucial for understanding the chemical behavior of thiomorpholine compounds and for expanding their applications in organic synthesis and medicinal chemistry (Asinger et al., 1981).
Antimicrobial Acivity of Benzohydrazide Derivatives
The development and evaluation of thiomorpholine benzohydrazide derivatives have shown promising antimicrobial activity. This research highlights the potential of thiomorpholine-based compounds in the development of new antimicrobial agents, offering a new avenue for combating resistant microbial strains (Kardile & Kalyane, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRXNKGVLCZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



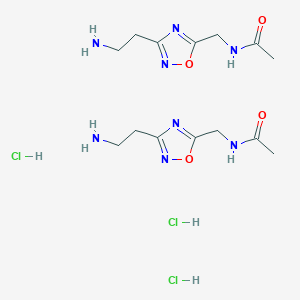
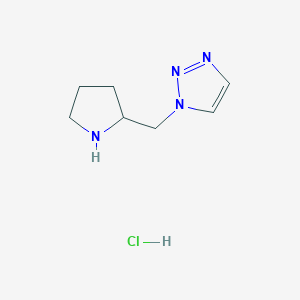
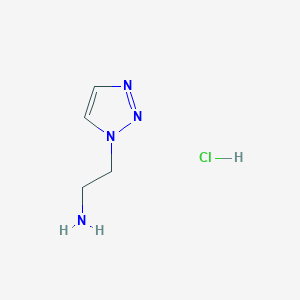
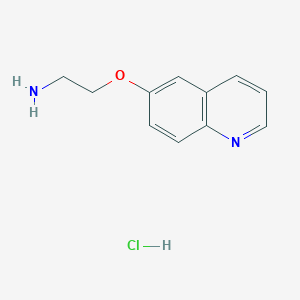
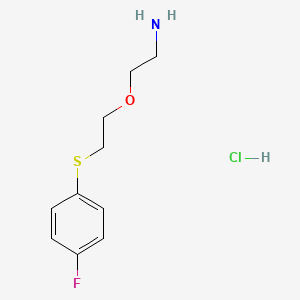
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
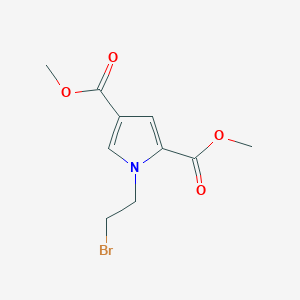
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
